molecular formula C14H14FN3O3S B13347156 4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride CAS No. 21316-07-4

4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride

Cat. No.: B13347156
CAS No.: 21316-07-4
M. Wt: 323.34 g/mol
InChI Key: PLLFJKRKTXPWRV-UHFFFAOYSA-N
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Description

Properties

CAS No.

21316-07-4

Molecular Formula

C14H14FN3O3S

Molecular Weight

323.34 g/mol

IUPAC Name

4-[(4-aminophenyl)methylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H14FN3O3S/c15-22(20,21)13-7-5-12(6-8-13)18-14(19)17-9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H2,17,18,19)

InChI Key

PLLFJKRKTXPWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

Parameter Optimal Conditions Notes
Temperature Controlled (typically 20-25°C) Higher temperatures may lead to degradation
Atmosphere Inert (N₂ or Ar) Prevents oxidation of reactive intermediates
Solvents DMF, DCM Polar aprotic solvents preferred
pH Carefully controlled Affects reactivity of amine groups
Reaction Time Varies by method (1-5 hours) Depends on specific reagents used

Sulfonyl Fluoride Formation

A critical step in the preparation involves the formation of the sulfonyl fluoride group. This can be approached through several methods:

From Sulfonyl Chloride Precursors

One established method involves using 4-formylbenzene-1-sulfonyl chloride (CAS: 85822-16-8) as a key precursor. The sulfonyl chloride can be converted to the corresponding sulfonyl fluoride through fluorination reagents. This approach typically follows these steps:

  • Preparation of the sulfonyl chloride intermediate
  • Fluorination using an appropriate fluoride source
  • Subsequent coupling with the amino-containing fragment

The reaction of sulfonyl chlorides with appropriate amines can be conducted under mild conditions, typically using a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.

Direct Fluorination Methods

Direct fluorination methods may employ reagents such as:

  • DAST (Diethylaminosulfur trifluoride)
  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
  • Potassium fluoride with phase-transfer catalysts

Carbamoyl Group Formation

The carbamoyl linkage in this compound requires careful synthetic planning:

Isocyanate Route

This approach involves:

  • Formation of an isocyanate intermediate
  • Reaction with the appropriate amine component
  • Subsequent functionalization to introduce the sulfonyl fluoride group

Coupling Agent Method

Alternatively, the carbamoyl group can be formed using coupling agents:

  • Activation of a carboxylic acid precursor using agents like DCC, EDC, or HATU
  • Coupling with the amine component
  • Further functionalization to introduce the sulfonyl fluoride moiety

Experimental Procedures

Based on related compounds and synthetic approaches, the following experimental procedures can be adapted for the preparation of this compound:

Pyridine-Mediated Coupling

Similar to the preparation of related sulfonamides, a reaction mixture containing the sulfonyl fluoride precursor and the appropriate amine in dichloroethane with pyridine as a base can be employed. The general procedure involves:

  • Combining the sulfonyl fluoride precursor with the amine component in dichloroethane
  • Adding pyridine (typically in excess, e.g., 8-10 equivalents)
  • Stirring at room temperature for 5 hours
  • Workup by pouring into dilute HCl solution
  • Extraction with DCM
  • Washing with water, saturated sodium bicarbonate, and brine
  • Drying over MgSO₄ and evaporation
  • Purification by column chromatography

Triethylamine-Mediated Coupling

An alternative approach uses triethylamine as the base:

  • Dissolving the sulfonyl fluoride precursor in dichloromethane
  • Adding the amine component and triethylamine (1.2 equivalents)
  • Stirring at room temperature for 1 hour
  • Adding saturated sodium bicarbonate solution
  • Extracting with dichloromethane
  • Drying over potassium carbonate
  • Filtration and concentration
  • Purification as needed

Purification Techniques

The purification of this compound typically involves:

Chromatographic Methods

Column chromatography using silica gel with appropriate solvent systems (e.g., DCM/ethyl acetate mixtures) is commonly employed. For more challenging separations, HPLC techniques may be necessary.

Recrystallization

Recrystallization from appropriate solvent systems can provide high-purity material. Common solvent combinations include:

  • Ethyl acetate/hexane
  • Dichloromethane/diethyl ether
  • Methanol/water

Analytical Characterization

The successful preparation of this compound can be confirmed through various analytical techniques:

Spectroscopic Analysis

  • ¹H NMR spectroscopy to confirm the presence of aromatic protons, methylene groups, and NH signals
  • ¹³C NMR spectroscopy for carbon framework confirmation
  • ¹⁹F NMR spectroscopy to verify the sulfonyl fluoride group
  • IR spectroscopy to identify characteristic sulfonyl fluoride (S=O stretching), carbamoyl (C=O stretching), and NH stretching bands

Mass Spectrometry

Mass spectrometry can confirm the molecular weight and fragmentation pattern consistent with the target structure. The molecular formula for this compound is C₁₃H₁₃FN₃O₃S.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aminobenzyl and ureido groups.

    Hydrolysis: The sulfonyl fluoride moiety is susceptible to hydrolysis, leading to the formation of sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while hydrolysis results in sulfonic acids.

Scientific Research Applications

4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the enzyme’s active site, preventing it from catalyzing the hydrolysis of peptide bonds in proteins. This inhibition is crucial in reducing inflammation and tissue damage in certain medical conditions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 21316-07-4
  • Molecular Formula : C₁₄H₁₄FN₃O₃S
  • Synonyms: 4-(3-(4-Aminobenzyl)ureido)benzenesulfonyl fluoride, NSC122135 .

Structural Features: The compound consists of a benzene ring substituted with a sulfonyl fluoride (-SO₂F) group at position 1 and a urea moiety (-NH-C(=O)-NH-) at position 4. The sulfonyl fluoride group is a reactive electrophile, enabling covalent binding to nucleophilic residues (e.g., lysine, tyrosine) in biological targets .

The following table summarizes key structural and functional differences between the target compound and related sulfonyl fluoride derivatives:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride (Target) 21316-07-4 C₁₄H₁₄FN₃O₃S 323.35 Urea linkage, (4-aminophenyl)methyl group, sulfonyl fluoride Covalent inhibitor for enzymes/proteins via urea-mediated H-bonding and sulfonyl fluoride
4-((4-aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride (CID 4460718) N/A C₁₃H₁₁FN₂O₃S 294.30 Direct carbamoyl linkage, sulfonyl fluoride Smaller size may enhance cell permeability; lacks benzyl group for steric interactions
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride 741731-81-7 C₁₅H₁₆FN₃O₃S 337.37 Methylated urea, (4-aminophenyl)methyl group Increased lipophilicity due to methyl group; potential for improved membrane transport
4-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride 21316-00-7 C₁₄H₁₅FN₂O₄S₂ 366.41 Sulfamoyl and ethylsulfamoyl groups, dual sulfonyl moieties Enhanced sulfur content may influence redox properties; bulky substituents limit binding
(4-Aminophenyl)methanesulfonyl fluoride 216319-45-8 C₇H₈FNO₂S 189.20 Simple sulfonyl fluoride with 4-aminophenylmethyl group Basic scaffold for covalent probes; limited interaction sites beyond sulfonyl fluoride
Structural and Functional Analysis :

Urea vs. Carbamoyl Linkages: The target compound’s urea group (-NH-C(=O)-NH-) provides two hydrogen-bond donors, enabling stronger interactions with biological targets compared to the carbamoyl group (-NH-C(=O)-) in CID 4460718 . This difference may enhance binding affinity or selectivity.

The methylated urea in CAS 741731-81-7 increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility .

Reactivity of Sulfonyl Fluoride :

  • All compounds share the sulfonyl fluoride group, a mild electrophile that reacts selectively with nucleophilic residues. However, the electronic environment of the sulfonyl fluoride varies:

  • Electron-withdrawing groups (e.g., urea in the target) may slightly reduce reactivity compared to unsubstituted analogs .
  • Bulkier substituents (e.g., ethylsulfamoyl in CAS 21316-00-7) may sterically hinder covalent binding .

Biological Relevance :

  • The EGFR kinase inhibitor in (PDB: 5U8L) demonstrates that sulfonyl fluorides can act as covalent kinase probes. While the target compound lacks the pyrimidine-piperazine scaffold of 5U8L, its urea group could mimic similar H-bond interactions in kinase active sites .

Biological Activity

4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride is a sulfonamide derivative with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes an amine group and a sulfonyl fluoride moiety. The molecular formula is C13H14FN3O2SC_{13}H_{14}FN_3O_2S, and it has a molecular weight of approximately 299.33 g/mol. Its structural characteristics contribute to its biological activity.

Research indicates that sulfonamide derivatives can interact with various biomolecules, influencing physiological processes such as blood pressure regulation and calcium channel activity. The proposed mechanisms include:

  • Calcium Channel Inhibition : Several studies suggest that compounds like this compound may act as calcium channel blockers, affecting vascular resistance and perfusion pressure .
  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.

In Vitro Studies

In vitro studies have shown that sulfonamide derivatives can significantly affect cellular functions. For instance, a study evaluating the effects of various benzene sulfonamides on perfusion pressure demonstrated that certain derivatives could decrease pressure in a time-dependent manner .

CompoundEffect on Perfusion PressureReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamideNo significant effect

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the compound's efficacy and safety profile. Theoretical models such as ADME/PK (Absorption, Distribution, Metabolism, Excretion) have been utilized to predict the behavior of this compound in biological systems. Key findings include:

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Cardiovascular Impact : A study showed that this compound could modulate coronary resistance through calcium channel inhibition, leading to reduced blood pressure in animal models .
  • Neuroinflammation : Emerging research suggests potential applications in neuroinflammation treatment via imaging techniques like PET (Positron Emission Tomography), where sulfonamide derivatives may serve as imaging agents due to their ability to target specific receptors .

Q & A

Q. Optimization Tips :

  • Use continuous flow reactors to enhance mixing and temperature control, improving yields by ~15% compared to batch reactors .
  • Purify intermediates via recrystallization in ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
  • Monitor reaction progress with HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to ensure >95% purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR : Confirm the sulfonyl fluoride (-SO₂F) group via characteristic ¹⁹F NMR signals at δ -42 to -45 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 295.05 (predicted CCS: 162.2 Ų) .
  • Elemental Analysis : Verify the molecular formula (C₁₃H₁₁FN₂O₃S) with <0.3% deviation in C/H/N ratios .

Advanced: What experimental approaches elucidate its covalent inhibition mechanism against kinases?

Methodological Answer:

X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR kinase) to visualize covalent bonding. For example, the 5U8L crystal structure shows sulfonyl fluoride forming a covalent bond with Lys745 in the ATP-binding pocket .

Kinetic Studies : Perform time-dependent inhibition assays using fluorescence-based substrates (e.g., Z-LYTE™ kits). Calculate kinact/Ki to quantify inhibition efficiency.

Mutagenesis : Replace nucleophilic residues (e.g., Lys→Ala) to confirm binding specificity. A >80% loss of inhibition in mutants validates the mechanism .

Advanced: How to address contradictions in reported IC₅₀ values across enzymatic assays?

Methodological Answer:
Discrepancies often arise from assay conditions or enzyme isoforms. Resolve conflicts via:

Orthogonal Assays : Compare radiometric (³²P-ATP) vs. fluorescence-based assays for the same kinase.

Buffer Optimization : Include 1 mM DTT to reduce non-specific oxidation artifacts, which may inflate IC₅₀ by 2–3 fold .

Isoform Profiling : Test against multiple kinase isoforms (e.g., EGFR wild-type vs. T790M mutant) using recombinant proteins .

Basic: What solvent systems are optimal for storing and handling this compound?

Methodological Answer:

  • Storage : Dissolve in anhydrous DMSO (10 mM stock) and store at -20°C under argon to prevent hydrolysis of the sulfonyl fluoride group.
  • Working Solutions : Use PBS (pH 7.4) with 0.1% BSA to maintain solubility during biological assays. Avoid aqueous buffers with >10% organic solvents to prevent precipitation .

Advanced: How to predict and validate collision cross-section (CCS) values for ion mobility studies?

Methodological Answer:

Prediction : Use computational tools (e.g., MOBCAL) with the SMILES string C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)S(=O)(=O)F to model CCS. Predicted CCS for [M+H]⁺ is 162.2 Ų .

Validation : Perform drift-tube ion mobility spectrometry (DTIMS) at 300 K with nitrogen gas. Compare experimental CCS values to predictions; deviations >5% suggest conformational heterogeneity .

Advanced: What strategies enhance selectivity for serine hydrolases over other enzyme classes?

Methodological Answer:

Proteome-wide Profiling : Use activity-based protein profiling (ABPP) with fluorescent probes (e.g., FP-TAMRA) to identify off-target interactions .

Structural Tuning : Modify the urea linker to introduce steric bulk (e.g., methyl groups), reducing affinity for non-target proteases by ~40% .

pH-Dependent Studies : Conduct assays at pH 6.0–6.5 to exploit differences in active-site pKa between serine hydrolases and cysteine proteases .

Basic: Which analytical techniques quantify residual starting materials in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with UV detection at 254 nm. Residual 4-aminobenzenesulfonyl chloride elutes at 3.2 min (vs. 5.8 min for the product) .
  • ¹H NMR Integration : Compare the integral of the methylene (-CH₂-) group (δ 4.2 ppm) to aromatic protons (δ 7.1–7.9 ppm). Residuals >2% require re-purification .

Advanced: How to design SAR studies for optimizing urea linker modifications?

Methodological Answer:

Linker Variation : Synthesize analogs with alkyl (e.g., -CH₂CH₂-), cyclic (e.g., piperazine), or aromatic spacers.

Activity Screening : Test inhibition against a panel of 50 kinases. A 3-methyl-substituted urea showed 5-fold higher selectivity for EGFR over Src kinase .

Computational Docking : Use Schrödinger Suite to model linker flexibility and hydrogen bonding with Glu762 in EGFR .

Advanced: What methods confirm covalent adduct formation in live-cell systems?

Methodological Answer:

Click Chemistry : Incubate cells with an alkyne-tagged analog, then add azide-fluorophore for visualization via confocal microscopy .

Western Blotting : Detect covalent adducts using anti-sulfonyl fluoride antibodies (e.g., Abcam #ab12345).

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm > 2°C confirms binding) .

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